molecular formula C12H10F4O4 B8002167 Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester

Cat. No.: B8002167
M. Wt: 294.20 g/mol
InChI Key: UQMSWOJLTRAHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is a synthetic organic compound with the molecular formula C12H10F4O4 It is characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester typically involves the following steps:

    Formation of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Attachment to the Phenyl Ring: The phenyl ring is then functionalized with the tetrafluoroethoxy group through an electrophilic aromatic substitution reaction.

    Formation of the Acetic Acid Ethyl Ester Moiety: The final step involves the esterification of the acetic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid: Lacks the ethyl ester group.

    Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]propionic acid ethyl ester: Contains a propionic acid moiety instead of acetic acid.

    Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid ethyl ester: Contains a butyric acid moiety.

Uniqueness

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrafluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-oxo-2-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O4/c1-2-19-10(18)9(17)7-5-3-4-6-8(7)20-12(15,16)11(13)14/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMSWOJLTRAHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.